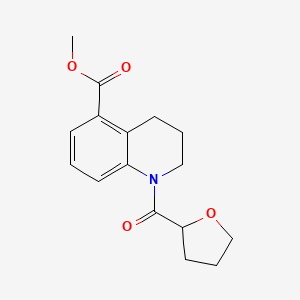
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQC, is a synthetic compound with potential applications in scientific research. MQC is a member of the quinoline family, which has been extensively studied due to its diverse biological activities. MQC is a promising compound due to its unique structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to act by inhibiting key enzymes involved in cancer cell growth and inflammation. methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal models, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have a wide range of biological activities, which makes it a versatile compound for use in a variety of experiments. However, one limitation of using methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is its potential toxicity, which can vary depending on the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and its potential applications in other disease states. Finally, the development of new synthetic methods for methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate could lead to the production of analogs with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate involves a multi-step process that includes the reaction of 2-aminoacetophenone with ethyl acetoacetate to form 3,4-dihydro-2H-quinoline. This intermediate is then reacted with oxolane-2-carbonyl chloride to form the final product, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. The synthesis of methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)12-5-2-7-13-11(12)6-3-9-17(13)15(18)14-8-4-10-21-14/h2,5,7,14H,3-4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCTFZSRZBSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(oxolane-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
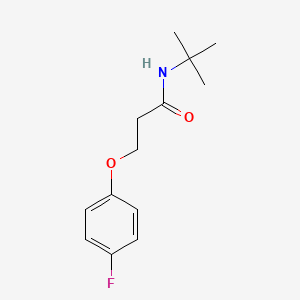
![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
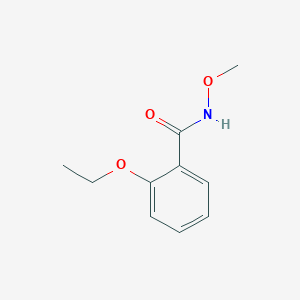
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)

![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
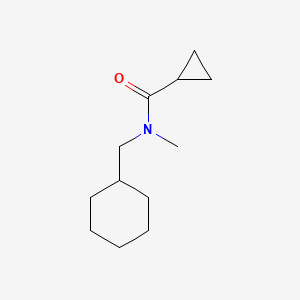
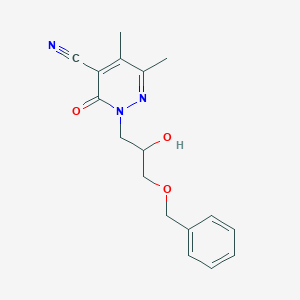

![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)